6-Bromo-4-chloro-7-methoxyquinoline-3-carbonitrile
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Overview
Description
6-Bromo-4-chloro-7-methoxyquinoline-3-carbonitrile is a heterocyclic compound belonging to the quinoline family It is characterized by the presence of bromine, chlorine, and methoxy groups attached to the quinoline ring, along with a carbonitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-7-methoxyquinoline-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with 6-Bromo-7-methoxy-4-quinolinol.
Nitrile Formation: The resulting intermediate is then subjected to a reaction with a suitable nitrile source, such as sodium cyanide (NaCN), to introduce the carbonitrile group at the 3-position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper safety measures to handle hazardous reagents like phosphorus oxychloride and sodium cyanide.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-7-methoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
6-Bromo-4-chloro-7-methoxyquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Material Science: The compound’s unique structure makes it useful in the design of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of quinoline derivatives with biological targets.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-7-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-chloroquinoline: Lacks the methoxy and carbonitrile groups, making it less versatile in certain applications.
4-Chloro-7-methoxyquinoline:
Uniqueness
6-Bromo-4-chloro-7-methoxyquinoline-3-carbonitrile is unique due to the combination of bromine, chlorine, methoxy, and carbonitrile groups on the quinoline ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H6BrClN2O |
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Molecular Weight |
297.53 g/mol |
IUPAC Name |
6-bromo-4-chloro-7-methoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6BrClN2O/c1-16-10-3-9-7(2-8(10)12)11(13)6(4-14)5-15-9/h2-3,5H,1H3 |
InChI Key |
WALOHWVLJCXYSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)Br |
Origin of Product |
United States |
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